An In-depth Technical Guide to the Thieno[3,2-b]pyridine Core, with a Focus on Thieno[3,2-b]pyridin-3-amine
An In-depth Technical Guide to the Thieno[3,2-b]pyridine Core, with a Focus on Thieno[3,2-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a wide range of biologically active molecules. Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the thieno[3,2-b]pyridine core, with a particular focus on the foundational compound, Thieno[3,2-b]pyridin-3-amine. While much of the detailed biological data pertains to its derivatives, the information presented herein offers valuable insights for the development of new chemical entities based on this versatile scaffold.
Core Compound: Thieno[3,2-b]pyridin-3-amine
Thieno[3,2-b]pyridin-3-amine is a key building block for the synthesis of more complex thienopyridine derivatives. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 120208-33-5 | [1] |
| Molecular Formula | C₇H₆N₂S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| IUPAC Name | thieno[3,2-b]pyridin-3-amine | [1] |
| Canonical SMILES | C1=CC2=C(C(=CS2)N)N=C1 | |
| InChI | InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2 | [1] |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis of the Thieno[3,2-b]pyridine Scaffold
Representative Experimental Protocol: Synthesis of Aminodi(hetero)arylamines from a Thieno[3,2-b]pyridine Precursor
This protocol describes the synthesis of aminodi(hetero)arylamines starting from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, which is a closely related derivative. This method utilizes a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction.
Step 1: Buchwald-Hartwig C-N Coupling
-
To a solution of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in a suitable solvent (e.g., toluene or dioxane), add the desired bromonitrobenzene derivative.
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).
-
Add a base, such as cesium carbonate (Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding di(hetero)arylnitro compound.
Step 2: Reduction of the Nitro Group
-
Dissolve the di(hetero)arylnitro compound in a suitable solvent system, such as a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aminodi(hetero)arylamine product.
Biological Activities and Applications in Drug Discovery
The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of a variety of therapeutic agents, most notably kinase inhibitors for the treatment of cancer. The biological activity data available in the literature primarily focuses on derivatives of the core structure.
Kinase Inhibition
Derivatives of thieno[3,2-b]pyridine have been identified as potent and selective inhibitors of several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, making it a versatile template for developing ATP-competitive inhibitors that can be tailored to target the kinase back pocket.[2][3]
| Target Kinase | Derivative Series | IC₅₀ / Activity | Therapeutic Area | Reference |
| Haspin | Substituted thieno[3,2-b]pyridines | Potent and selective inhibition | Cancer | [2][3] |
| CDKLs | Substituted thieno[3,2-b]pyridines | Identified as a promising scaffold for inhibitors | Cancer, Neurological Disorders | [2][3] |
| CLK1 | N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines | Sub-micromolar inhibition | Cancer, Alzheimer's Disease | [4] |
| DYRK1A | N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines | Sub-micromolar inhibition | Cancer, Down Syndrome | [4] |
| Ser/Thr Kinases | N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines | Potent inhibitors of CDK5/p25, CK1δ/ε | Cancer, Neurodegenerative Diseases | [4] |
| VEGFR-2 | Thienopyridine derivatives | Identified as inhibitors | Cancer (Angiogenesis) | [4] |
Anti-Cancer Activity
Numerous derivatives of the thienopyridine scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.
| Cell Line | Derivative Series | GI₅₀ / IC₅₀ | Cancer Type | Reference |
| NCI-H460 | Aminodi(hetero)arylamines of thieno[3,2-b]pyridine | GI₅₀ = 1.40 µM for a promising compound | Non-small cell lung cancer | [5] |
| MCF-7 | Aminodi(hetero)arylamines of thieno[3,2-b]pyridine | GI₅₀ = 1.40 µM for a promising compound | Breast adenocarcinoma | [5] |
| A375-C5 | Aminodi(hetero)arylamines of thieno[3,2-b]pyridine | GI₅₀ = 1.30 µM for a promising compound | Melanoma | [5] |
| HepG2 | Aminodi(hetero)arylamines of thieno[3,2-b]pyridine | GI₅₀ = 1.63 µM for a promising compound | Hepatocellular carcinoma | [5] |
| HCT-116 | 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | IC₅₀ values in the nanomolar range | Colorectal Cancer | [6] |
| MDA-MB-231 | 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | IC₅₀ values in the nanomolar range | Triple-negative breast cancer | [6] |
Other Biological Activities
The versatility of the thienopyridine scaffold extends to other therapeutic areas, including:
-
Anti-mycobacterial Activity: Thieno[2,3-b]pyridine derivatives have been investigated for their activity against Mycobacterium tuberculosis.
-
Antioxidant Activity: Certain aminodiarylamines in the thieno[3,2-b]pyridine series have shown potent radical scavenging activity and inhibition of lipid peroxidation.
-
CNS Activity: Derivatives have been explored as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which has implications for treating neurological and psychiatric disorders.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assays commonly used to evaluate the biological activity of thienopyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a source of ATP (e.g., radiolabeled [γ-³³P]ATP).
-
Add the kinase of interest and its specific substrate to the wells of a microtiter plate.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the wells.
-
Initiate the kinase reaction by adding the ATP-containing reaction buffer.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (SRB Assay)
-
Seed human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, fix the cells with a cold solution of trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the fixed cells with a solution of sulforhodamine B (SRB) in acetic acid.
-
Wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.[5]
Visualizations
Generalized Kinase Inhibition Pathway
Caption: Generalized pathway of protein kinase inhibition by a Thieno[3,2-b]pyridine derivative.
Experimental Workflow for Screening Thienopyridine Derivatives
Caption: A typical experimental workflow for the screening and development of thienopyridine-based drug candidates.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. While detailed biological data for the parent compound, Thieno[3,2-b]pyridin-3-amine, is limited in the public domain, the extensive research into its derivatives highlights the immense potential of this chemical class, particularly in the realm of oncology and kinase inhibition. This guide has provided a foundational understanding of the chemical properties, synthetic strategies, and biological activities associated with this important heterocyclic system, offering a solid starting point for researchers and drug development professionals seeking to explore its therapeutic potential further. Future investigations into the specific biological targets and mechanisms of action of the core Thieno[3,2-b]pyridin-3-amine and its simpler derivatives will undoubtedly open new avenues for drug discovery.
References
- 1. Thieno[3,2-b]pyridin-3-amine | C7H6N2S | CID 20244419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
